tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenylamino]piperidine-1-carboxylate
Description
Chemical Structure: The compound features a piperidine core substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-amino-4-(methoxycarbonyl)phenylamino moiety at the 4-position. Its molecular formula is C₁₈H₂₆N₃O₄, with a molecular weight of 348.42 g/mol (CAS: 1037833-90-1) . Synthesis and Properties: Synthesized via nucleophilic substitution or coupling reactions, it is characterized by high purity (98%) and is typically isolated as a crystalline solid or oil. Key spectroscopic data include distinct ¹H-NMR signals for the Boc group (δ ~1.4 ppm, singlet) and aromatic protons (δ 6.5–7.5 ppm) .
Properties
IUPAC Name |
tert-butyl 4-(2-amino-4-methoxycarbonylanilino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)21-9-7-13(8-10-21)20-15-6-5-12(11-14(15)19)16(22)24-4/h5-6,11,13,20H,7-10,19H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLBCNMUODJBOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenylamino]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Amidation and Esterification: The amino and methoxycarbonyl groups are introduced through amidation and esterification reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or chloromethane (CH₃Cl) can be used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce hydroxymethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenylamino]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile building block.
Biology and Medicine
This compound is investigated for its potential pharmacological activities It may act as a precursor to drugs targeting specific receptors or enzymes in the body
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenylamino]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the methoxycarbonyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired pharmacological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperidine Carboxylate Derivatives
Biological Activity
Chemical Identity and Structure
tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenylamino]piperidine-1-carboxylate, with CAS Number 1037833-90-1, has the molecular formula and a molecular weight of approximately 349.42 g/mol. Its structure features a piperidine ring substituted with an amino group and a methoxycarbonyl moiety, which are critical for its biological activity.
Biological Activity
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of piperidine have been shown to inhibit cancer cell growth with IC50 values ranging from 25 to 440 nM across various cancer cell lines, including HeLa and CEM cells . The mechanism of action is primarily through the inhibition of tubulin polymerization by binding to the colchicine site of tubulin, which is essential for cell division.
Selectivity and Safety Profile
In vitro studies demonstrate that certain derivatives possess selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs). For example, compounds tested against PBMCs showed IC50 values exceeding 20 µM, suggesting minimal impact on healthy cells . This selectivity is crucial for reducing side effects in therapeutic applications.
The mechanism by which this compound exerts its biological effects involves:
- Tubulin Binding : Compounds in this class bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.
- Induction of Apoptosis : The disruption in microtubule formation leads to cell cycle arrest and subsequent apoptosis in cancer cells.
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | IC50 (nM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 25 | HeLa |
| Compound B | 70 | CEM |
| Compound C | 440 | L1210 |
Note: TBD indicates "To Be Determined" based on ongoing research.
The synthesis of this compound typically involves several steps, including the reaction of appropriate piperidine derivatives with methoxycarbonyl-substituted anilines under controlled conditions. The yield can reach up to 99% under optimized conditions using nickel catalysts in dichloromethane .
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